Pradimicin M

Description

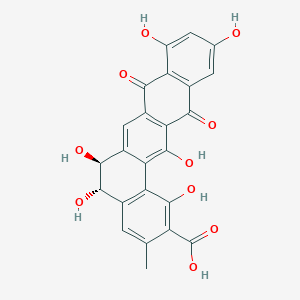

Structure

2D Structure

Properties

CAS No. |

132971-63-2 |

|---|---|

Molecular Formula |

C24H16O10 |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

(5S,6S)-1,5,6,9,11,14-hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |

InChI |

InChI=1S/C24H16O10/c1-6-2-8-15(22(31)13(6)24(33)34)16-10(21(30)20(8)29)5-11-17(23(16)32)19(28)9-3-7(25)4-12(26)14(9)18(11)27/h2-5,20-21,25-26,29-32H,1H3,(H,33,34)/t20-,21-/m0/s1 |

InChI Key |

ROFMCMXCPNFONV-SFTDATJTSA-N |

SMILES |

CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |

Isomeric SMILES |

CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |

Canonical SMILES |

CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)O)C(=C1C(=O)O)O |

Other CAS No. |

132971-63-2 |

Synonyms |

Pradimicin M |

Origin of Product |

United States |

Biosynthetic Pathways and Molecular Origins of Pradimicin M

Elucidation of Pradimicin Biosynthesis in Actinomadura hibisca

The investigation into pradimicin biosynthesis in Actinomadura hibisca P157-2 has been a key area of research. Pradimicins A-C are notable polyketides derived from this organism. nih.govusu.edu The initial steps in deciphering the biosynthetic pathway involved cloning and sequencing the gene cluster responsible for pradimicin production. amazonaws.comjmb.or.kr This gene cluster was identified within a 39-kb DNA segment, and its direct involvement was confirmed through gene inactivation studies targeting key enzymes like prmA and prmB, which encode ketosynthases α and β. amazonaws.comjmb.or.kr

Early studies also explored the biosynthetic mechanisms using approaches such as in vivo combinatorial biosynthesis. nih.gov Further research aimed to functionally characterize the enzymes involved in the later stages of the biosynthetic route, building upon the identification of enzymes required for forming the core pentangular structure. usu.edu

Genetic Basis of Pradimicin Production: Type II Polyketide Synthase Pathway and Gene Cluster Organization

The genetic foundation of pradimicin production lies within a Type II Polyketide Synthase (PKS) pathway. nih.govusu.eduamazonaws.comjmb.or.krmdpi.com Type II PKS systems are responsible for synthesizing aromatic polyketides through iterative Claisen condensations of acyl-CoA precursors. amazonaws.commdpi.com These systems minimally comprise ketoacyl synthase α (KSα), ketoacyl synthase β (KSβ, also known as the chain-length factor), and an acyl carrier protein (ACP). amazonaws.commdpi.com The pradimicin gene cluster in A. hibisca P157-2 is a 39-kb segment containing 28 open reading frames (ORFs). amazonaws.comjmb.or.kr These ORFs encode the Type II PKS components, enzymes for sugar biosynthesis, tailoring enzymes, and resistance proteins. amazonaws.comjmb.or.kr

The deduced proteins within the pradimicin gene cluster exhibit significant similarities to validated gene clusters of other angucyclic polyketides, such as rubromycin, griseorhodin, and fredericamycin. amazonaws.comjmb.or.krresearchgate.net The minimal PKS enzymes (PrmA, PrmB, and PrmC, encoding KSα, KSβ, and ACP, respectively) are believed to assemble the polyketide backbone by condensing an acetyl starter unit with eleven malonyl-CoA extender units. amazonaws.com The gene cluster also contains genes for cyclases (e.g., prmD, prmL, prmK) which are thought to catalyze the subsequent intramolecular aldol (B89426) reactions and ring closures forming the characteristic angular pentacyclic structure. amazonaws.com An interesting feature is the presence of genes like prmP1, prmP2, and prmP3, homologous to components of the acetyl-CoA carboxylase complex, suggesting a role in supplying the malonyl-CoA precursor. amazonaws.com Disruption of prmP3 led to a decrease in pradimicin production, highlighting its significance in precursor supply. amazonaws.comresearchgate.net

Enzymatic Mechanisms in Pradimicin Structural Elaboration: Hydroxylases, Glycosyltransferases, and Aminotransferases

Following the formation of the polyketide backbone, a series of enzymatic modifications, known as tailoring steps, are crucial for generating the mature pradimicin structure. These steps involve enzymes such as hydroxylases, glycosyltransferases, and aminotransferases. Key tailoring enzymes in pradimicin biosynthesis include PdmJ, PdmW, PdmN, PdmT, PdmO, PdmS, and PdmQ. usu.edu

Cytochrome P450 hydroxylases, specifically PdmJ and PdmW, play a vital role in introducing hydroxyl groups. PdmJ is characterized as a C-5 hydroxylase, while PdmW is a C-6 hydroxylase. nih.govusu.eduresearchgate.netnih.govacs.org These enzymes can work synergistically to efficiently produce dihydroxylated intermediates. usu.eduresearchgate.netnih.gov

Glycosyltransferases are responsible for attaching the sugar moieties, which are essential for the biological activities of pradimicins. nih.govusu.eduresearchgate.net PdmS and PdmQ have been identified as dedicated O-glycosyltransferases. usu.eduresearchgate.net Studies involving gene disruption and complementation revealed that PdmS is responsible for attaching the first sugar, thomosamine, to form pradimicin B, while PdmQ subsequently glycosylates pradimicin B to form pradimicin A. researchgate.net

Aminotransferases and related enzymes are involved in incorporating and modifying amino groups. PdmN is characterized as an amino acid ligase with broad substrate specificity that ligates D-alanine to the carboxyl group of an intermediate. usu.edunih.govebi.ac.uknih.gov PdmO is identified as an N-methyltransferase responsible for the methylation of the amino sugar moiety (thomosamine). usu.edu Additionally, O-methyltransferases like PdmF and PdmT are involved in methylating hydroxyl groups at specific positions on the aglycone. PdmF is the C-11 O-methyltransferase, while PdmT methylates the 7-OH group. usu.eduresearchgate.netnih.gov

Directed Biosynthesis and Metabolic Engineering Strategies for Pradimicin Enhancement and Analog Production

Directed biosynthesis and metabolic engineering approaches have been employed to improve pradimicin production and generate structural analogs. These strategies aim to manipulate the biosynthetic machinery of the producing organism. Engineered biosynthesis holds promise for creating chemical diversity for drug discovery. usu.edu

Overexpression of Regulatory and Precursor Biosynthesis Genes

Increasing the intracellular availability of biosynthetic precursors is a key factor in enhancing secondary metabolite production. researchgate.netjmb.or.kr Overexpression of genes involved in precursor biosynthesis can lead to increased pradimicin yields. For instance, the presence of genes homologous to components of the acetyl-CoA carboxylase complex within the pradimicin gene cluster suggests that enhancing the supply of malonyl-CoA can be a strategy for increased production. amazonaws.com While specific studies on pradimicin focusing solely on regulatory gene overexpression were not detailed in the provided context, research on other polyketides has shown that overexpression of pleiotropic global regulators can increase secondary metabolite yields. researchgate.net

Precursor Feeding Studies for Enhanced Pradimicin Yield

Precursor feeding is a successful approach to enhance the production of secondary metabolites by providing essential building blocks directly to the culture medium. phcogrev.com This strategy has been explored for pradimicin production in Actinomadura hibisca P157-2. jmb.or.kr Supplementation of the fermentation broth with potential precursors, such as methyl oleate, has been shown to improve the production levels of various polyketides, including pradimicin. jmb.or.kr

Production of Specific Pradimicin Analogs (e.g., Pradimicin M, N, O, P) through Blocked Mutants

Blocked mutants, where specific genes in the biosynthetic pathway are inactivated, can accumulate intermediate compounds or produce novel analogs. This approach has been instrumental in elucidating the pradimicin biosynthetic pathway and generating different pradimicin derivatives. By feeding pradimicin A aglycone and its analogs to mutants blocked early in pradimicin or benanomicin biosynthesis, researchers have observed the conversion of these compounds into various pradimicin and benanomicin derivatives. ebi.ac.ukresearchgate.net

Specific pradimicin analogs like this compound, N, O, and P have been produced by blocked mutants of Actinomadura hibisca P157-2. nih.gov Analysis of metabolites from mutants with inactivated genes, such as pdmQ or pdmS, has led to the accumulation of intermediates like pradimicin B or the aglycone of pradimicin, providing insights into the order of glycosylation steps and offering potential routes for analog production. researchgate.net

Molecular Mechanisms of Action and Carbohydrate Recognition by Pradimicin M

Calcium-Dependent D-Mannose-Binding Activity of Pradimicins

Pradimicins exhibit a notable ability to bind to D-mannose in the presence of calcium ions. nih.govnii.ac.jpresearchgate.net This binding is a fundamental aspect of their antifungal mechanism. nih.govresearchgate.netnih.gov

Dimerization and Ternary Complex Formation with Mannose and Calcium Ions

The binding of pradimicins to mannose is initiated by the formation of a dimeric complex involving two pradimicin molecules bridged by a calcium ion, [PRM2/Ca2+]. nih.govnii.ac.jpuni.lunii.ac.jpbiosciencetrends.comasm.orgplos.org This binary complex then proceeds to bind mannose. Spectrophotometric studies suggest a stepwise process where the [PRM2/Ca2+] dimer initially binds two molecules of mannose with high affinity, forming a [PRM2/Ca2+/Man2] complex. nih.govnii.ac.jpnii.ac.jp Subsequently, this complex can accommodate two additional mannose molecules with lower affinity, leading to the formation of the ultimate [PRM2/Ca2+/Man4] complex. nih.govnii.ac.jpnii.ac.jp These complexes have a tendency to form water-insoluble aggregates. nih.govnii.ac.jp

Specificity of Pradimicin-Mannose Interaction and Recognition of Hydroxyl Groups

Pradimicins demonstrate high binding selectivity for D-mannose, effectively discriminating it from other common monosaccharides such as glucose, galactose, and N-acetylglucosamine. nih.govnii.ac.jp Research indicates that specific hydroxyl groups on the mannose molecule are crucial for this interaction. The 2-, 3-, and 4-hydroxyl groups of D-mannose are involved in calcium coordination and/or hydrogen bonding with the pradimicin molecule. nih.govnii.ac.jp The endocyclic oxygen atom within the pyranose ring of mannose also contributes to complex formation by acting as a hydrogen bond acceptor for a calcium-coordinated water molecule. nih.govnii.ac.jp Conversely, the 6-hydroxyl group and the C1 position (in the case of methyl α-D-mannopyranoside) appear to have minimal interaction with pradimicin or calcium. nih.govnii.ac.jpnii.ac.jp This specific recognition pattern of hydroxyl groups underlies the excellent mannose specificity of pradimicins. nii.ac.jp

Role of Calcium in Pradimicin Dimerization and Mannose Binding Affinity

Calcium ions play a critical dual role in the mechanism of pradimicin action: they are essential for both the dimerization of pradimicin molecules and their subsequent binding to mannose. nih.govnii.ac.jpuni.lunii.ac.jpbiosciencetrends.comasm.orgplos.organnualreviews.orgoup.com The formation of the [PRM2/Ca2+] dimer is a prerequisite for high-affinity mannose binding. nii.ac.jpnii.ac.jp Studies have shown that in the absence of calcium, pradimicins exhibit little to no mannose binding activity. nih.gov The calcium ion acts as a bridge between two pradimicin molecules, likely through their C18 carboxylate groups. nih.gov This calcium-mediated dimerization creates the appropriate structural context for the specific recognition and binding of mannose. The affinity of pradimicins for mannose is significantly dependent on the presence and concentration of calcium ions. nih.govnii.ac.jp

Pradimicin Interaction with Fungal Cell Wall Components

The antifungal activity of pradimicins is closely associated with their ability to bind to components of the fungal cell wall, particularly mannans and mannoproteins. nih.govnii.ac.jpresearchgate.netoup.comresearchgate.netoup.comasm.orgrsc.orgnih.gov

Binding to Mannans and Mannoproteins on Fungal Cell Surfaces

Fungal cell walls are complex structures containing various polysaccharides and proteins, with mannans and mannoproteins being significant components, especially in yeasts like Candida albicans. nih.govannualreviews.orgnih.gov Pradimicins selectively bind to these mannan-containing structures on the fungal cell surface in a calcium-dependent manner. nih.govnii.ac.jpresearchgate.netoup.comresearchgate.netoup.comasm.orgrsc.orgnih.gov This binding is considered a primary step in their antifungal action. nih.govnih.govasm.org The preference of pradimicins for branched oligomannose motifs with multiple terminal mannose residues suggests they bind to highly branched regions of fungal mannans. researchgate.net This selective targeting of fungal cell wall components contributes to the selective toxicity of pradimicins against fungi. annualreviews.orgasm.org

Structural Biology and Molecular Modeling of Pradimicin Ligand Interactions

Crystallographic and Spectroscopic Approaches to Pradimicin Dimer Structure

The ability of pradimicins to bind D-mannose is contingent upon their calcium-mediated dimerization. nih.govfishersci.fifishersci.ca Elucidating this dimeric structure has been a critical step in understanding their mannose recognition mechanism. Due to challenges in obtaining suitable crystals of native pradimicins, studies have often utilized more soluble derivatives like BMY-28864. nih.govfishersci.fi

A combination of X-ray crystallography and solid-state NMR spectroscopy has been instrumental in determining the structure of the [PRM₂/Ca²⁺] complex. nih.govfishersci.ca X-ray crystallographic analysis of BMY-28864 in the presence of Ca²⁺ revealed that two molecules of the pradimicin derivative are bridged by a calcium ion. nih.gov Contrary to earlier hypotheses suggesting involvement of the C18 carboxyl group in calcium coordination, crystallographic analysis indicated that the C13 carbonyl and C14 hydroxyl groups coordinate with Ca²⁺, bridging the benzo[a]naphthacenequinone moieties of the two molecules. nih.govuni.lu This face-to-face arrangement in the dimer suggests that, in addition to calcium coordination, aromatic π–π stacking interactions contribute to the formation of the [PRM₂/Ca²⁺] complex. nih.gov

Solid-state NMR spectroscopy has complemented crystallographic data, particularly for analyzing the dimeric structure in aggregated states, which are characteristic of pradimicins in the presence of Ca²⁺. nih.govfishersci.finih.gov Techniques like two-dimensional dipolar-assisted rotational resonance (2D-DARR) solid-state NMR have been employed to estimate interatomic distances within the complexes, providing structural constraints that are difficult to obtain from solution-state methods due to aggregation. nih.govfishersci.finih.govciteab.com

Spectroscopic methods, including UV-Vis and solution NMR, have also been used to study the interactions of pradimicins with Ca²⁺ and mannose derivatives, providing insights into the complex formation process and binding affinities. fishersci.fiuni.lunih.gov These studies have shown a step-wise formation of complexes, starting with the [PRM₂/Ca²⁺] dimer, followed by the binding of mannose molecules. fishersci.fi

High-Resolution Analysis of Pradimicin-Mannose Binding Geometry

Understanding how pradimicins specifically recognize D-mannose at a high resolution is key to their mechanism of action. High-resolution analysis of the pradimicin-mannose binding geometry has been achieved through a combination of experimental techniques and computational methods.

Solid-state NMR spectroscopy, particularly 2D-DARR experiments using isotopically labeled pradimicin and mannose derivatives, has been crucial in determining the orientation of mannose within the binding pocket of the pradimicin dimer. nih.govnih.govnih.gov These studies have revealed that the C2, C3, and C4 hydroxyl groups of D-mannose are oriented towards specific regions of the pradimicin molecule, such as the ABC rings and the D-alanine moiety in the case of PRM-A. nih.gov This specific orientation is consistent with the observed high selectivity of pradimicins for D-mannose over other monosaccharides. nih.govfishersci.fimpg.de

Based on the structural information from crystallography and solid-state NMR, molecular modeling, often involving density functional theory (DFT) calculations, has been used to estimate the detailed binding geometry of mannose within the dimeric pradimicin-calcium complex. fishersci.fi These computational studies support the experimental findings, showing that the 2-, 3-, and 4-hydroxyl groups of mannose are involved in interactions, including Ca²⁺ coordination and hydrogen bonds, with the pradimicin dimer. nih.govfishersci.fi The lack of significant interaction with the 6-hydroxyl group of mannose in these models further explains the observed binding specificity. nih.gov

Computational Modeling and in silico Studies of Pradimicin Interactions

Computational modeling and in silico studies play a vital role in complementing experimental structural data and providing a deeper understanding of pradimicin interactions. These methods allow for the simulation of molecular behavior and the estimation of binding parameters.

Density functional theory (DFT) calculations have been applied to model the structure of the [PRM₂/Ca²⁺/D-Man₂] complex based on experimental constraints obtained from solid-state NMR. fishersci.fi These calculations help to refine the understanding of the atomic interactions and binding geometry. fishersci.fi

Molecular dynamics simulations have also been utilized in studies involving pradimicins to investigate their interactions with ligands and their behavior in different environments. nih.gov These simulations can provide information on the stability of the complexes, conformational changes upon binding, and the dynamics of the interactions over time. nih.gov

In silico studies, including molecular docking, have been employed to explore the potential interactions of pradimicins with various targets, such as viral proteins. metabolomicsworkbench.org While these studies can suggest potential binding modes and affinities, they are often used in conjunction with experimental data for validation. metabolomicsworkbench.org

Computational approaches are valuable for predicting the effects of structural modifications on pradimicin binding affinity and aggregation properties, guiding the design of new pradimicin derivatives with improved characteristics. nih.govamericanelements.com

Challenges in Structural Elucidation of Pradimicin Ternary Complexes

Despite significant progress, the structural elucidation of pradimicin ternary complexes (involving pradimicin, calcium, and mannose) presents several notable challenges.

A primary challenge is the inherent propensity of pradimicins to form water-insoluble aggregates in the presence of Ca²⁺ ions, particularly at concentrations typically required for techniques like X-ray crystallography and solution NMR. nih.govfishersci.finih.gov This aggregation complicates the formation of diffraction-quality crystals and leads to broadened signals in solution NMR spectra, making detailed analysis difficult. nih.govfishersci.finih.gov

The formation of multiple complex species in solution further adds to the complexity. Pradimicins can form [PRM₂/Ca²⁺], [PRM₂/Ca²⁺/D-Man₂], and [PRM₂/Ca²⁺/D-Man₄] complexes, which can co-exist in equilibrium and randomly assemble into mixed oligomers or aggregates. nih.govfishersci.fi This heterogeneity makes it challenging to isolate and characterize a single, well-defined species for structural analysis using methods that require homogeneous samples. fishersci.fi

Another challenge, particularly for NMR studies, is the potential overlap of NMR signals from the disaccharide moiety of pradimicins with those of D-mannose. fishersci.fi Isotopic labeling of pradimicin can help overcome this issue, but the complex chemical synthesis of pradimicins makes the efficient preparation of labeled compounds difficult. fishersci.fi

General challenges in structural biology, such as obtaining high-quality crystals of complex molecules and complexes, also apply to pradimicins. fishersci.atwikidata.orgguidetopharmacology.orgwikipedia.org The size and flexibility of the pradimicin molecules and their complexes can make crystallization difficult. wikidata.org Furthermore, even when crystals are obtained, issues like crystal packing and limited resolution can pose limitations on the accuracy and completeness of the structural information. fishersci.atwikidata.org The potential for radiation damage during X-ray diffraction experiments, especially for complexes containing metal ions like calcium, can also be a concern. wikipedia.org

The development and application of techniques like solid-state NMR, which can analyze aggregated samples, have been crucial in overcoming some of these challenges and providing valuable structural insights into pradimicin-ligand interactions. nih.govnih.govciteab.com

Structure Activity Relationships and Analog Design for Pradimicins

Impact of Amino Acid and Sugar Moieties on Pradimicin Biological Activity

The amino acid and sugar substituents on the pradimicin core play a crucial role in their biological activity, particularly their carbohydrate-binding affinity and subsequent antifungal and antiviral effects. The pradimicin structure typically includes a D-amino acid and hexose (B10828440) sugar substitutions on the aglycone. researchgate.netnih.gov

Studies have investigated the effect of altering the amino acid at the C-15 position. For instance, pradimicin FA-1 and FA-2 are D-serine analogs of pradimicins A and C, respectively, produced by directed biosynthesis involving the substitution of D-alanine with D-serine. capes.gov.brnih.gov These D-serine analogs demonstrated antifungal activity comparable to that of pradimicin A, suggesting that certain modifications to the amino acid moiety are tolerated while retaining biological function. capes.gov.brnih.gov Research on alanine-exchanged analogs of pradimicin A further indicated that most D-alpha-amino acid derivatives, with the exception of the D-proline analog, retained antifungal activity. nih.gov This highlights the importance of the stereochemistry and the nature of the amino acid side chain for maintaining activity.

Modifications to the sugar part of pradimicins have also been explored. The sugar moieties attached to C-5 are considered essential for the biological activities of pradimicin A. nih.gov Studies involving glycosidations of the aglycones or chemical transformations of natural pradimicins revealed that the 5-O-(6-deoxy-beta-D-sugar) moiety is essential for antifungal activity against yeasts. nih.gov Derivatives with 2'-epi, 3'-oxo, and 4'-deoxy sugar modifications retained activity against yeasts. nih.gov Some D-xylose-modified derivatives showed activity comparable to that of pradimicin A. nih.gov

The C4'-amino group on one of the sugar moieties has also been a target for modification. Derivatization at this position with various alkylating and acylating agents has been performed. nih.govnih.gov For example, 4'-N-alkyl and 4'-N-acyl derivatives have been synthesized. nih.gov Among these, certain derivatives like 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy derivatives retained antifungal activity and showed improved water solubility. nih.gov The 4'-N-cyano derivative of pradimicin C also exhibited comparable in vitro and in vivo antifungal activities to the parent compounds, along with good water solubility. nih.gov

These studies collectively emphasize that while the core structure and the presence of specific sugar and amino acid moieties are critical for pradimicin activity, certain modifications can be made to these groups to optimize biological properties.

Here is a table summarizing some reported modifications and their impact on activity:

| Modification Site | Type of Modification | Impact on Antifungal Activity (vs. Parent Compound) | Impact on Solubility | Source |

| C-15 Amino Acid | Substitution of D-alanine with D-serine | Comparable | Not specified | capes.gov.brnih.gov |

| C-15 Amino Acid | Various D-alpha-amino acid substitutions | Retained (except D-proline analog) | Not specified | nih.gov |

| C-5 Sugar | 5-O-(6-deoxy-beta-D-sugar) | Essential | Not specified | nih.gov |

| C-5 Sugar | 2'-epi, 3'-oxo, 4'-deoxy | Retained (against yeasts) | Not specified | nih.gov |

| C-5 Sugar | Some D-xylose modifications | Comparable | Not specified | nih.gov |

| C4'-amino group | 4'-N-alkyl, 4'-N-acyl | Retained (specific derivatives) | Improved | nih.gov |

| C4'-amino group | 4'-N-cyano | Comparable | Good | nih.gov |

Strategies for Modifying Pradimicin Aggregation Properties through Chemical Derivatization

A significant challenge in the practical application of pradimicins is their inherent tendency to form water-insoluble aggregates. researchgate.netnih.gov This aggregation can limit their bioavailability and therapeutic potential. Therefore, strategies to modify pradimicin aggregation properties through chemical derivatization have been actively pursued.

Pradimicins are known to co-precipitate with mannose in the presence of Ca²⁺ ions, forming water-insoluble aggregates. nih.gov This aggregation is part of their mechanism of action, involving the formation of a ternary complex with D-mannoside and calcium, which disrupts fungal cell membrane integrity. researchgate.netnih.gov However, excessive aggregation in solution is undesirable for pharmaceutical formulations.

Research has shown that the C18 carboxyl group of pradimicin A is a modifiable site that can influence aggregation. nih.gov Attachment of hydrophilic units to the C18 carboxyl group has been demonstrated to significantly suppress aggregation without impairing the mannose-binding specificity. nih.gov This suggests that introducing hydrophilic character to the molecule can counteract the forces driving aggregation.

Specific examples of successful derivatization strategies include the synthesis of amide derivatives of pradimicin A. orcid.orgresearchgate.netjst.go.jp Studies on amide derivatives have shown that modifications at the C18 carboxyl group can lead to compounds with suppressed aggregation properties while retaining D-mannose binding and antifungal activities. orcid.orgresearchgate.netjst.go.jpnii.ac.jp For instance, C4'-N-formyl pradimicin A and the dexylosylated derivative of C4'-N-acetyl pradimicin A showed significant mannose-binding and antifungal activities without aggregation or precipitation. nii.ac.jp

Another approach involves modifying the sugar moieties. Pradimicin S, a highly water-soluble derivative of pradimicin A, was created by replacing the terminal xylose moiety with 3-sulfated glucose. plos.org This modification resulted in a negatively charged derivative with improved solubility while retaining potent biological activity. plos.org

These studies highlight that targeted chemical modifications, particularly the introduction of hydrophilic or charged groups, can effectively mitigate the aggregation issue associated with pradimicins, paving the way for their potential therapeutic use and application as research tools. nih.govnii.ac.jp

Chemical Synthesis of Pradimicin Analogs and Core Structures

The synthesis of pradimicin analogs and their core structures is crucial for structure-activity relationship studies and the development of novel carbohydrate-binding agents. Given the complex nature of the pradimicin scaffold, which includes a polycyclic aglycone, amino acid, and sugar moieties, synthetic efforts often involve either the modification of natural pradimicins or the total synthesis of the core structure and its derivatives.

Pradimicins are synthesized through a type II polyketide synthase (PKS) pathway in Actinomadura species. nih.gov The core structure, a dihydrobenzo[a]naphthacenequinone, is formed through a series of enzymatic steps involving minimal PKS components. nih.gov Understanding the biosynthetic pathway has aided in the directed production of certain analogs. For example, pradimicin FA-1 was produced by adding D-serine to the culture medium of Actinomadura hibisca. capes.gov.brnih.gov

Chemical synthesis approaches allow for a wider range of modifications not achievable through biosynthesis alone. Modifications of natural pradimicins typically involve selective derivatization of functional groups such as hydroxyls, carboxyls, and amino groups. Glycosidation reactions have been employed to modify the sugar part of pradimicins by attaching different sugar moieties to the aglycone. nih.gov Chemical transformations of the sugar part of natural pradimicins have also been carried out. nih.gov

Synthesis of pradimicin derivatives modified at the C4'-amino group has been achieved through reactions involving trimethylsilylation of pradimicins followed by condensation with appropriate reagents like alkylating and acylating agents. nih.govnih.gov

The total synthesis of pradimicin analogs and core structures is a more challenging endeavor but provides access to a broader chemical space. While detailed total synthesis schemes are complex, research has focused on developing synthetic routes to key intermediates and modified aglycones. The minimum set of enzymes required to afford the benzo[a]naphthacenequinone core structure has been identified, providing insights for potential biomimetic synthesis or enzymatic approaches. nih.gov

Rational Design of Novel Carbohydrate-Binding Agents Based on the Pradimicin Scaffold

The unique ability of pradimicins to bind specifically to D-mannosides in a calcium-dependent manner has made their scaffold an attractive template for the rational design of novel carbohydrate-binding agents (CBAs). nih.govresearchgate.netplos.org These designed molecules aim to mimic the carbohydrate recognition properties of pradimicins while potentially overcoming some of the limitations of the natural products, such as aggregation and complex synthesis.

Pradimicin A acts as an "artificial lectin" due to its carbohydrate-binding properties. nih.gov It binds to high-mannose glycans on viral envelopes, such as the gp120 protein of HIV, thereby inhibiting viral entry. nih.govasm.orgvulcanchem.com This mechanism of action, targeting host glycans or pathogen glycans, is a promising strategy for developing antiviral and antifungal agents. plos.orgresearchgate.net

Rational design efforts based on the pradimicin scaffold leverage the understanding of the key structural features responsible for mannose and calcium binding. The C18 carboxyl group has been identified as crucial for calcium binding, which in turn facilitates mannose recognition. researchgate.netnih.gov The stereochemistry and nature of the amino acid and sugar moieties also contribute to the specificity and affinity of carbohydrate binding. nih.govnih.gov

Designing novel CBAs involves creating molecules that retain the essential binding elements of the pradimicin scaffold while incorporating modifications to improve desired properties. Strategies include synthesizing simplified analogs that mimic the carbohydrate-binding site or developing entirely new scaffolds that present functional groups in a spatial arrangement similar to that of pradimicins.

Research has explored the design of non-peptidic CBAs that can interact with viral glycoproteins. nih.govcsic.escsic.es While some synthetic molecules have shown carbohydrate-binding and antiviral activity, the pradimicin scaffold remains a significant lead structure for designing potent and specific CBAs. csic.esucm.es

The development of pradimicin-based research tools, such as staining dyes for fungal cells and glycoproteins, also exemplifies the rational design approach. nih.gov By modifying pradimicin A to suppress aggregation while retaining mannose-binding specificity, derivatives like PRM-Azide and PRM-EA have been developed for practical applications in glycobiology. nih.gov

The potential of pradimicins as a scaffold for designing CBAs extends beyond antifungal and antiviral applications. Their ability to target glycans on cell surfaces suggests potential in other areas, such as targeting cancer cells with altered glycosylation patterns or developing tools for studying glycan-mediated biological processes. researchgate.netnih.govresearchgate.net

Molecular Basis of Resistance Development to Pradimicins

Viral Resistance Mechanisms: N-Glycosylation Site Deletions in HIV gp120

Pradimicin A (PRM-A), a related pradimicin compound, has shown selective inhibitory activity against human immunodeficiency virus (HIV). nih.govresearchgate.netasm.org PRM-A acts as a virus entry inhibitor by specifically interacting with the highly glycosylated viral envelope glycoprotein (B1211001) gp120. nih.govasm.org Prolonged exposure of HIV-infected cell cultures to PRM-A drug pressure leads to the selection of mutant HIV strains containing deletions of N-glycosylation sites in gp120. nih.govresearchgate.netasm.orgkuleuven.be These deletions primarily affect high-mannose-type glycans. asm.orgkuleuven.beasm.org

Resistance development to pradimicins in HIV appears to have a high genetic barrier, as multiple N-glycosylation site deletions in gp120 are required to confer moderate to significant drug resistance. nih.govresearchgate.netasm.orgkuleuven.be For instance, more than five N-glycosylation site deletions in gp120 were needed for moderate resistance to PRM-A. nih.govresearchgate.net Significant phenotypic resistance to pradimicin S (PRM-S), another derivative, was observed only after the sequential appearance of up to six mutations in gp120. asm.orgkuleuven.be

Mutant virus strains with these glycan deletions often retain full sensitivity to other classes of anti-HIV drugs. nih.govresearchgate.net The selection of glycan deletions in gp120 represents a unique resistance mechanism among HIV entry inhibitors. nih.gov

Parasite Resistance Mechanisms: Altered N-Glycosylation and Oligosaccharyltransferase Gene Downregulation

In parasites, such as Trypanosoma brucei, the causative agent of African trypanosomiasis, resistance to pradimicins has been linked to alterations in N-glycosylation and the downregulation of oligosaccharyltransferase (OST) genes. nih.govresearchgate.netresearchgate.netcsic.es T. brucei is covered by a dense layer of variant surface glycoproteins (VSGs), which are heavily N-glycosylated. nih.govresearchgate.netcsic.es Pradimicins, including PRM-A and PRM-S, bind specifically to VSGs. nih.govresearchgate.netcsic.es

Information on the mode of action and resistance in T. brucei has been obtained by generating PRM-A-resistant parasites. nih.govresearchgate.netcsic.es These resistant parasites exhibit defective glycan composition on their VSGs, a consequence of the downregulation of oligosaccharyltransferase genes, such as STT3A and STT3B, which are involved in N-glycosylation of VSGs. nih.govresearchgate.netcsic.es

Aberrant glycosylation of VSGs in resistant strains results in decreased binding of pradimicins. nih.govresearchgate.netcsic.es This reduced binding is a key factor in the development of resistance. csic.es

Correlation between Glycan Compositional Changes and Impact on Pradimicin Binding and Pathogen Virulence

Changes in glycan composition play a crucial role in pradimicin resistance across different pathogens by directly impacting the binding affinity of the antibiotic. Pradimicins bind to mannose-containing glycans in a calcium-dependent manner. nih.govresearchgate.netebi.ac.ukasm.org Therefore, alterations that reduce the availability or modify the structure of these target glycans can lead to resistance.

In fungi, the loss of putative N-glycosylation sites in the extracellular domain of Sln1 in the sln1 ΔNG mutant likely reduces the mannosyl residues available for pradimicin binding, thus conferring resistance. tandfonline.comnih.gov

In HIV, the deletion of N-glycosylation sites, particularly those carrying high-mannose-type glycans on gp120, directly reduces the number of pradimicin binding sites on the viral surface. asm.orgkuleuven.beasm.org This decreased binding efficiency contributes to the observed resistance phenotype. nih.govresearchgate.net

In Trypanosoma brucei, the downregulation of OST genes leads to aberrant N-glycosylation of VSGs, resulting in a defective glycan composition. nih.govresearchgate.netcsic.es This altered glycosylation pattern reduces the ability of pradimicins to bind to the VSGs, thereby conferring resistance. nih.govresearchgate.netcsic.es

Interestingly, in T. brucei, while aberrant glycosylation confers resistance to pradimicins by reducing binding, it also appears to reduce parasite infectivity. nih.govresearchgate.netresearchgate.netcsic.es This underscores the dual role of glycosylation in both pradimicin binding and pathogen virulence. The composition of sugars attached to the VSGs is critical not only to the mode of action of pradimicins but also plays an important role in infectivity. nih.govcsic.es This suggests a potential trade-off for the parasite between developing pradimicin resistance through glycan alterations and maintaining full virulence.

The correlation between glycan changes, reduced pradimicin binding, and altered virulence highlights the importance of glycosylation in pathogen biology and as a target for therapeutic intervention.

Comparative Molecular Biology and Mechanism Studies of Pradimicins with Other Therapeutic Agents

Distinguishing Pradimicin Mechanisms from Other Fungal Cell Wall Targeting Antifungals

The fungal cell wall is a crucial and unique organelle in fungal cells, making it an attractive target for selective toxicity by antifungal agents nih.gov. It is composed of a complex of proteins and polycarbohydrates, including glucan, mannan (B1593421), and chitin (B13524) nih.gov. Different classes of antifungal drugs target the synthesis or integrity of these components.

Pradimicins, including Pradimicin M, represent a class of antifungal compounds with a novel mechanism of action that distinguishes them from other cell wall-targeting agents fishersci.sewikipedia.org. Their antifungal effect is mediated by the ability to bind to mannan, a key polysaccharide component of the fungal cell wall wikipedia.orgnih.govnih.gov. This binding is notably calcium-dependent, requiring the presence of Ca2+ ions to form a ternary complex with mannosides wikipedia.orgnih.govnih.govctdbase.orgsigmaaldrich.com. The interaction with mannose-containing glycans, or mannoproteins, on the fungal cell surface leads to the disruption of cell membrane integrity, ultimately resulting in fungal cell death fishersci.sewikipedia.orgnih.gov.

This mechanism contrasts significantly with that of other major antifungal classes targeting the cell wall:

Echinocandins: Drugs such as caspofungin, micafungin, and anidulafungin (B1665494) inhibit the synthesis of β-(1,3)-D-glucan, another essential polysaccharide in the fungal cell wall nih.govnih.govmdpi.commims.comallfordrugs.comlipidmaps.orgresearchgate.netnih.gov. Inhibition of glucan synthesis leads to osmotic instability and cell lysis mdpi.commims.comallfordrugs.comnih.gov. Unlike pradimicins, echinocandins target an enzyme involved in cell wall synthesis rather than directly binding to a structural component in a calcium-dependent manner.

Chitin Synthesis Inhibitors: Polyoxins and nikkomycins inhibit chitin synthesis nih.gov. Chitin is a β-1,4-linked N-acetylglucosamine polymer, primarily found in filamentous fungi, and is covalently linked to β-(1,3)-glucan nih.gov. These inhibitors interfere with the enzymes responsible for building the chitin structure.

While echinocandins target glucan synthesis and polyoxins/nikkomycins target chitin synthesis, pradimicins uniquely target mannan through a calcium-dependent binding interaction, leading to membrane disruption fishersci.sewikipedia.orgnih.govnih.gov. This distinct mechanism provides a different avenue for antifungal intervention, particularly against fungi where mannan plays a critical role in cell wall structure and function.

Comparative Analysis of Carbohydrate Binding Specificity with Natural Lectins and Synthetic Receptors

Pradimicins possess lectin-like properties due to their specific ability to recognize and bind to carbohydrate structures, particularly D-mannosides, in a calcium-dependent manner wikipedia.orgnih.govctdbase.orgsigmaaldrich.comfishersci.iescitoys.com. This characteristic allows for a comparative analysis of their carbohydrate binding specificity with natural lectins and synthetic receptors.

Natural lectins are proteins that bind specifically to carbohydrates without modifying them covalently. Concanavalin A (Con A) is a well-known natural lectin that binds to mannose and glucose residues ctdbase.orgsigmaaldrich.comgoogle.comacs.org. Comparative studies involving pradimicins and Con A highlight both similarities in mannose binding and differences in their biological effects. For instance, while both can bind to mannose-containing structures, a study comparing a semi-synthetic analog of pradimicin (BMY-28864) and Con A in inducing apoptosis in 1-deoxymannojirimycin (B1202084) (DMJ)-treated cells showed that Con A did not induce the same morphological changes or DNA fragmentation as the pradimicin analog, suggesting differences in downstream signaling or interaction beyond initial carbohydrate binding ctdbase.org.

Pradimicins are unique among natural products in being a family of natural carbohydrate receptors with a nonpeptidic skeleton fishersci.iescitoys.com. This contrasts with most natural lectins, which are protein-based. This structural difference contributes to their distinct properties and potential applications.

Research on Pradimicin A, a congener of this compound, has provided insights into the specific details of this carbohydrate binding. Pradimicin A recognizes D-mannopyranoside in the presence of Ca2+ ions fishersci.ie. Studies have indicated that the primary mannose binding site of Pradimicin A, involving its D-alanine moiety and ABC rings, exhibits markedly tighter binding than the secondary site fishersci.ie. Interestingly, the architecture of this proposed mannose binding site in Pradimicin A appears to resemble that of artificial carbohydrate receptors fishersci.ie. This suggests that pradimicins bridge the gap between natural carbohydrate recognition systems and synthetic mimics, offering valuable models for the design of new carbohydrate-binding agents.

The calcium dependency is a key feature of pradimicin binding that influences their specificity and interaction with glycans nih.govnih.govctdbase.orgsigmaaldrich.comscitoys.com. This requirement for a specific cation for carbohydrate recognition is a notable aspect when comparing their binding to other lectins or synthetic receptors, some of which may have different or no ion requirements.

Comparative Studies on Post-Antifungal Effects (PAFE) of Pradimicins

Based on the available search results and the strict adherence to the provided outline and sources, information regarding comparative studies on the Post-Antifungal Effects (PAFE) of pradimicins, including this compound, was not found. Therefore, this section cannot be elaborated upon within the scope of this article.

Advanced Research Applications of Pradimicin M and Its Derivatives

Pradimicins as Lectin Mimics in Glycobiology Research

Pradimicins function as non-peptidic lectin mimics due to their specific and calcium-dependent binding to D-mannose. nih.govresearchgate.netresearchgate.netrsc.orgnii.ac.jp Unlike protein lectins, which can sometimes suffer from cross-reactivity, immunogenicity, and cytotoxicity, pradimicins offer an alternative with potentially higher stability and ease of cellular uptake. nih.gov

The mannose recognition mechanism of pradimicins involves the formation of a complex with Ca2+ and mannose. oup.comnih.gov Studies have indicated a step-wise complex formation, starting with a dimeric [PRM2/Ca2+] complex, which then binds mannose molecules. nih.gov The specific binding geometry of pradimicin A, a closely related pradimicin, has been investigated using techniques like solid-state NMR, revealing that the C2-C4 region of mannose is in close contact with the primary binding site. researchgate.net This research suggests that pradimicins can bind not only to terminal mannose residues but also to internal 6-substituted mannose residues within glycans. researchgate.net

The ability of pradimicins to specifically recognize mannose-containing glycans on cell surfaces and viral envelopes underscores their utility as lectin mimics for studying glycan-mediated biological processes. nih.govresearchgate.netnii.ac.jpplos.orgasm.org For instance, their interaction with fungal cell wall mannans is linked to their antifungal activity, and their binding to high-mannose-type glycans on HIV gp120 is crucial for their antiviral effect. ontosight.ainih.govasm.org

Research Findings on Pradimicin-Mannose Binding:

| Pradimicin Compound | Binding Target (in presence of Ca2+) | Key Findings | Source |

| Pradimicin A (PRM-A) | D-mannopyranoside (Man) | Forms a ternary complex with Ca2+ and Man. oup.comasm.org Binds to terminal and internal 6-substituted Man residues. researchgate.net Primary binding is tighter than secondary binding. acs.org | oup.comasm.orgacs.orgresearchgate.net |

| BMY-28864 | Mannose, Mannose oligosaccharides | Interacts with mannosides in the presence of Ca2+, causing absorbance changes. oup.com | oup.com |

| Pradimicin S (PRM-S) | HIV-1 gp120 (mannose moieties) | Binds strongly in a Ca2+-dependent manner. kuleuven.beresearchgate.net Binding and anti-HIV activity reversed by mannose trimer. researchgate.net | kuleuven.beresearchgate.net |

Development of Pradimicin-Based Biosensors and Imaging Tools for Glycans

The specific mannose-binding capability of pradimicins provides a foundation for developing novel biosensors and imaging tools for detecting and visualizing mannose-containing glycans. nih.govresearchgate.netnii.ac.jp Traditional methods for glycan analysis often rely on protein lectins or antibodies, which can have limitations. nih.gov Small molecule lectin mimics like pradimicins offer potential advantages in terms of stability and cell permeability. nih.gov

Efforts have been made to develop functionalized pradimicin derivatives that can be used as probes. For example, an azide-functionalized pradimicin derivative (PRM-Azide) with D-mannose-binding specificity has been developed. nii.ac.jp This derivative successfully stained Candida rugosa cells, which have mannans on their cell surface, through conjugation with a fluorophore. nii.ac.jp This demonstrates the potential of pradimicin derivatives for imaging cell surface glycans. nii.ac.jp

Another derivative, PRM-EA (a 2-hydroxyethylamide derivative of pradimicin A), has shown reduced aggregation in aqueous media while retaining Ca2+-dependent mannose binding. nih.govresearchgate.net PRM-EA has been successfully used in dot blot assays to stain glycoproteins carrying high mannose-type and hybrid-type N-linked glycans with terminal mannose residues, showing selectivity over complex-type glycans. nih.govresearchgate.net This suggests its utility as a selective staining agent for specific glycoprotein (B1211001) types. nih.govresearchgate.net

The potential applications extend to developing PRM-conjugated materials for glycan separation and enrichment. nih.gov For instance, PRM-conjugated agarose (B213101) beads could be used for purifying mannose-containing glycans or glycoproteins, while PRM-attached magnetic beads might be applicable for enriching mannose-rich exosomes or viral particles. nih.gov Furthermore, amide derivatives with radiolabeled tags could potentially be used for positron emission tomography imaging of intracellular glycans, considering the stability and potential cellular uptake of pradimicins. nih.gov

Data on Pradimicin Derivative Applications:

| Pradimicin Derivative | Modification | Application Demonstrated | Key Result | Source |

| PRM-Azide | Azide functionalization | Microbial cell surface imaging | Stained Candida rugosa cells via conjugation with fluorophore. nii.ac.jp | nii.ac.jp |

| PRM-EA | 2-hydroxyethylamide | Glycoprotein detection (dot blot) | Selectively stained glycoproteins with terminal mannose residues. nih.govresearchgate.net | nih.govresearchgate.net |

Investigation of Broader Biological Roles of Mannose-Containing Glycans utilizing Pradimicins as Probes

Mannose-containing glycans are involved in a wide array of biological processes, including cell signaling, immune responses, and pathogen interactions. nih.govnii.ac.jp The specific mannose-binding ability of pradimicins makes them valuable probes for investigating the roles of these glycans in various biological contexts. nih.govnii.ac.jp

By using pradimicins and their derivatives to target and interact with mannose-containing glycans, researchers can gain insights into the functions of these glycans in both physiological and pathological events. For example, the ability of pradimicins to bind to fungal mannans and viral glycoproteins highlights the importance of these glycans in microbial and viral pathogenesis. ontosight.ainih.govasm.org Studies on the resistance mechanisms to pradimicins in pathogens like Trypanosoma brucei have revealed the critical role of the composition of sugars attached to surface glycoproteins in infectivity and the mode of action of pradimicins. plos.orgcsic.es

The development of functionalized pradimicin probes, such as those for imaging, allows for the visualization and tracking of mannose-containing glycans in living cells and tissues. nih.govnii.ac.jp This can aid in understanding their distribution, dynamics, and interactions in real-time. Furthermore, pradimicin-based affinity tools can be used to isolate and characterize specific mannose-containing glycans or glycoproteins, facilitating detailed analysis of their structures and functions. nih.gov

The use of pradimicins as probes can contribute to a deeper understanding of glycan-mediated events in areas such as innate immunity, inflammation, and tumor progression, where mannose-containing glycans are known to play significant roles. nih.gov Their unique binding specificity provides a distinct advantage compared to less specific carbohydrate-binding agents. nih.gov

Q & A

Q. What is the mechanism of action of Pradimicin M against fungal pathogens, and how does it differ from other pradimicin analogs?

this compound, like its analog Pradimicin A (PRM-A), exhibits calcium-dependent binding to fungal cell surface carbohydrates, particularly d-mannose residues. This interaction induces aggregation of viral or fungal particles, disrupting membrane integrity and inhibiting pathogen proliferation . Key differences between analogs may arise from structural variations in the sugar-binding domain, which influence target specificity and aggregation efficiency. To validate this, researchers should perform comparative binding assays using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) under varying Ca²⁺ concentrations .

Q. What standardized assays are recommended for evaluating this compound’s antifungal and antiviral activity?

- Antifungal Activity : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp., with MIC values ≤4 μg/mL indicating high potency . Include Ca²⁺ (1–2 mM) in media to replicate physiological conditions .

- Antiviral Activity : Employ plaque reduction neutralization tests (PRNT) for enveloped viruses (e.g., SARS-CoV, HIV). Measure viral load reduction via qPCR or flow cytometry .

- Controls : Include Pradimicin A as a positive control to benchmark activity .

Q. How do structural features of this compound influence its bioactivity?

The aglycone core and carbohydrate moieties are critical for target recognition. Modifications to the benzonaphthacenequinone scaffold or sugar substituents can alter binding affinity and solubility. For example, hydroxylation at C-5 enhances antifungal activity, while methylation reduces hydrophilicity. Use nuclear magnetic resonance (NMR) and X-ray crystallography to correlate structural changes with functional outcomes .

Advanced Research Questions

Q. How can researchers optimize this compound’s activity against drug-resistant fungal strains?

- Synergy Studies : Test combinations with azoles (e.g., fluconazole) or echinocandins using checkerboard assays. Calculate fractional inhibitory concentration indices (FICIs) to identify synergistic interactions (FICI ≤0.5) .

- Resistance Mechanisms : Perform whole-genome sequencing of resistant Candida isolates to identify mutations in carbohydrate transporters or cell wall biosynthesis pathways .

- Formulation Strategies : Develop liposomal or nanoparticle carriers to enhance bioavailability and tissue penetration .

Q. What in vivo models are suitable for assessing this compound’s efficacy and toxicity?

- Murine Models : Use immunocompromised mice (e.g., BALB/c) infected with Candida albicans for antifungal studies. Monitor survival rates, fungal burden (CFU/organ), and histopathology .

- Toxicity Profiling : Conduct acute/chronic toxicity studies in rodents, focusing on renal and hepatic function (e.g., serum creatinine, ALT/AST levels) .

- Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS/MS .

Q. How should contradictory data on this compound’s MIC values be analyzed?

Discrepancies in MICs often arise from variations in assay conditions (e.g., Ca²⁺ concentration, incubation time). To resolve contradictions:

Standardize protocols using CLSI guidelines (e.g., M27/M38).

Perform meta-analyses of published data, adjusting for confounding variables (e.g., pH, inoculum size).

Validate results across multiple labs to ensure reproducibility .

Methodological Recommendations

- Experimental Design : Follow NIH guidelines for preclinical studies, including randomization, blinding, and sample-size calculations .

- Data Reporting : Use the PRISMA framework for systematic reviews and meta-analyses .

- Statistical Analysis : Apply ANOVA with post-hoc tests for multi-group comparisons; report p-values and effect sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.